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molecular formula C21H18N6O3 B8705620 p,p',p''-(1,3,5-Triazine-2,4,6-triyltriimino)trisphenol CAS No. 85896-27-1

p,p',p''-(1,3,5-Triazine-2,4,6-triyltriimino)trisphenol

Cat. No. B8705620
M. Wt: 402.4 g/mol
InChI Key: JGMXHTPPZYBREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07135567B2

Procedure details

In a 300 ml three-neck flask equipped with a stirrer, a thermometer and a dropping funnel, 3.68 g (0.02 mol) of cyanuric chloride was dissolved in 60 ml of methyl ethyl ketone. Subsequently, 6.55 g (0.06 mol) of p-aminophenol was added slowly to the solution at an inner temperature not higher than 5° C. After the addition, the solution was stirred for 30 minute, and 30 ml of an aqueous solution of 4.92 g (0.06 mol) sodium acetate was added dropwise to the solution with keeping an inner temperature of 10° C. After the dropwise addition, the solution was stirred for 30 minutes at room temperature and was reacted with refluxing for 3 hours. During the reaction, the mixed solvent of methyl ethyl ketone and water was separated into two phases. When the reaction was complete, the reaction solution was poured into 500 ml of ice water to be crystallized. After the filtration, the obtained crystal was washed once with a weakly alkaline solution and twice with 500 ml of water, and dried, to give 7.6 g of a target compound in a 95% yield.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
4.92 g
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[N:1]1[C:8](Cl)=[N:7][C:5](Cl)=[N:4][C:2]=1Cl.[CH:10]1[C:15]([NH2:16])=[CH:14][CH:13]=[C:12]([OH:17])[CH:11]=1.[C:18]([O-:21])(=O)[CH3:19].[Na+]>C(C(C)=O)C>[OH:17][C:12]1[CH:13]=[CH:14][C:15]([NH:16][C:2]2[N:4]=[C:5]([NH:16][C:15]3[CH:14]=[CH:13][C:12]([OH:17])=[CH:11][CH:10]=3)[N:7]=[C:8]([NH:16][C:15]3[CH:10]=[CH:19][C:18]([OH:21])=[CH:13][CH:14]=3)[N:1]=2)=[CH:10][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.68 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
6.55 g
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Step Three
Name
aqueous solution
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
4.92 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 30 minute
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300 ml three-neck flask equipped with a stirrer
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
an inner temperature of 10° C
ADDITION
Type
ADDITION
Details
After the dropwise addition
STIRRING
Type
STIRRING
Details
the solution was stirred for 30 minutes at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was reacted
TEMPERATURE
Type
TEMPERATURE
Details
with refluxing for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
During the reaction
CUSTOM
Type
CUSTOM
Details
the mixed solvent of methyl ethyl ketone and water was separated into two phases
ADDITION
Type
ADDITION
Details
the reaction solution was poured into 500 ml of ice water
CUSTOM
Type
CUSTOM
Details
to be crystallized
FILTRATION
Type
FILTRATION
Details
After the filtration
WASH
Type
WASH
Details
the obtained crystal was washed once with a weakly alkaline solution and twice with 500 ml of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=CC=C(C=C1)NC1=NC(=NC(=N1)NC1=CC=C(C=C1)O)NC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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